2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

Antiviral Nucleoside Analog Herpesviridae

Sourcing 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine (CAS 89845-82-9) for antiviral or oncology research? Ensure your studies on HSV-1, EBV, CMV, and indolent lymphoid malignancies use this specific purine analog. The 5-pyrrolidinomethyl group and 2',3'-O-isopropylidene protection are essential for its unique broad-spectrum activity and synthetic stability. Avoid generic 2-thiouridine derivatives; verify purity ≥98% for reliable SAR and oligonucleotide building block applications. Request a quote for bulk mg to g quantities.

Molecular Formula C17H25N3O5S
Molecular Weight 383.5 g/mol
Cat. No. B12094216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C
InChIInChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26)
InChIKeyIFJTVPASSJKUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine: A Chemically Distinct Purine Nucleoside Analog for Antiviral and Anticancer Research


2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine (CAS: 89845-82-9) is a synthetic purine nucleoside analog characterized by a 2-thiouracil base, a 2',3'-O-isopropylidene protecting group, and a 5-pyrrolidinomethyl substituent. It is classified as a nucleoside antimetabolite/analog . The compound exhibits broad-spectrum antiviral activity, with reported efficacy against herpes simplex virus type 1 (HSV-1), Epstein-Barr virus (EBV), and cytomegalovirus (CMV) . It also demonstrates potential as an anticancer agent, targeting indolent lymphoid malignancies through mechanisms involving inhibition of DNA synthesis and induction of apoptosis .

Why Unmodified Nucleoside Analogs Cannot Substitute for 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine in Targeted Research


Generic substitution with simpler 2-thiouridine derivatives (e.g., 2',3'-O-isopropylidene-2-thiouridine, CAS 6984-55-0) or unmodified uridine is inadequate for research requiring the specific chemical properties of 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine. The 5-pyrrolidinomethyl group is critical for its unique antiviral spectrum, as evidenced by its activity against HSV-1, EBV, and CMV , whereas simpler analogs like 2',3'-O-isopropylidene-2-thiouridine lack this specific substitution and may not exhibit the same breadth of antiviral activity. Furthermore, the 2',3'-O-isopropylidene protection is essential for maintaining the compound's integrity during synthesis and storage, as it prevents undesired reactions at the 2' and 3' hydroxyl groups [1]. The presence of the 2-thiouracil moiety contributes to enhanced base-pairing selectivity and duplex stability in nucleic acid applications compared to unmodified uridine [2], a property that is lost when using non-thiolated analogs.

Quantitative Differentiation Evidence for 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine Against Close Analogs


Broad-Spectrum Antiviral Activity: 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine vs. Unsubstituted 2',3'-O-Isopropylidene-2-thiouridine

2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine displays remarkable antiviral efficacy against herpes simplex virus type 1 (HSV-1), Epstein-Barr virus (EBV), and cytomegalovirus (CMV) . In contrast, the closely related analog 2',3'-O-isopropylidene-2-thiouridine (CAS 6984-55-0), which lacks the 5-pyrrolidinomethyl substituent, has not been reported to possess this broad antiviral spectrum, with studies on 2-thiopyrimidine nucleoside analogs showing that only specific substitutions confer activity against these viruses [1].

Antiviral Nucleoside Analog Herpesviridae

Physicochemical Differentiation: Molecular Weight and Solubility of 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine vs. 2',3'-O-Isopropylidene-2-thiouridine

The presence of the 5-pyrrolidinomethyl group in 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine results in a significantly higher molecular weight (383.46 g/mol) compared to the unsubstituted analog 2',3'-O-isopropylidene-2-thiouridine (300.33 g/mol) . Furthermore, the target compound exhibits a defined solubility of 10 mM in DMSO [1], whereas the solubility profile of the unsubstituted analog is less well-characterized in standard databases.

Physicochemical Properties Solubility Nucleoside Chemistry

Chemical Stability and Synthetic Utility: 2',3'-O-Isopropylidene Protection in 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine vs. Unprotected 5-Pyrrolidinomethyl-2-thiouridine

The 2',3'-O-isopropylidene group in 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine serves as a protective group for the 2' and 3' hydroxyls of the ribose moiety, enhancing the compound's stability during storage and manipulation [1]. This protection is absent in the hypothetical analog 5-pyrrolidinomethyl-2-thiouridine, which would be more susceptible to degradation and unwanted side reactions. The stability of the isopropylidene-protected compound is supported by vendor recommendations for long-term storage at -20°C for up to 3 years as a powder , whereas the stability of the unprotected analog would be significantly lower.

Chemical Stability Protecting Groups Nucleoside Synthesis

Optimal Research and Industrial Applications for 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine


Broad-Spectrum Antiviral Drug Discovery for Herpesviridae

Given its reported activity against HSV-1, EBV, and CMV , 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is a prime candidate for lead optimization in antiviral drug discovery programs targeting multiple herpesviruses. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies to develop more potent and selective anti-herpesvirus agents.

Synthesis of Modified Oligonucleotides for Antisense and siRNA Therapeutics

The 2-thiouracil base and 5-pyrrolidinomethyl group of 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine can be exploited to create modified oligonucleotides with enhanced base-pairing selectivity and duplex stability [1]. The 2',3'-O-isopropylidene protection allows for selective deprotection and further functionalization, making it a valuable building block for solid-phase oligonucleotide synthesis [2] in the development of antisense oligonucleotides and siRNAs.

Development of Purine Nucleoside Analog-Based Anticancer Agents

As a purine nucleoside analog, 2',3'-O-isopropylidene-5-pyrrolidinomethyl-2-thiouridine can be investigated for its potential to inhibit DNA synthesis and induce apoptosis in indolent lymphoid malignancies . Its unique chemical structure may offer advantages in terms of potency or selectivity compared to other purine nucleoside analogs, making it a valuable tool for anticancer research.

Chemical Biology Studies of tRNA Modification and Function

The compound's structural similarity to naturally occurring modified nucleosides, such as 5-substituted-2-thiouridines found in tRNA [3], positions it as a useful probe for studying the role of these modifications in tRNA structure, function, and codon-anticodon interactions. Its incorporation into synthetic tRNA analogs could provide insights into the biological significance of these modifications.

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